molecular formula C13H9Cl2N3O2 B5715047 N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide

N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide

Cat. No. B5715047
M. Wt: 310.13 g/mol
InChI Key: WTSUHPKKNKNDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,4-dichlorobenzoyl)oxy]-2-pyridinecarboximidamide, commonly referred to as DCPI, is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DCPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCPI has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. DCPI has also been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DCPI has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. DCPI has also been found to protect neuronal cells from oxidative stress and prevent neuroinflammation. In addition, DCPI has been shown to exhibit antibacterial and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using DCPI in lab experiments is its simple and efficient synthesis method. DCPI is also relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using DCPI is its low solubility in aqueous solutions, which can make it challenging to use in certain experiments.

Future Directions

For DCPI research include exploring its potential applications in other diseases, developing more potent analogs, and improving its solubility in aqueous solutions.

Synthesis Methods

DCPI can be synthesized using a simple and efficient method involving the reaction of 2-pyridinecarboximidamide with 2,4-dichlorobenzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure DCPI.

Scientific Research Applications

DCPI has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, DCPI has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, DCPI has been found to protect neuronal cells from oxidative stress and prevent neuroinflammation. In infectious diseases, DCPI has been shown to exhibit antibacterial and antiviral activities.

properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-8-4-5-9(10(15)7-8)13(19)20-18-12(16)11-3-1-2-6-17-11/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSUHPKKNKNDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/OC(=O)C2=C(C=C(C=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(2,4-dichlorophenyl)carbonyl]oxy}pyridine-2-carboximidamide

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